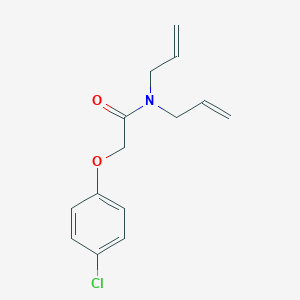

N,N-diallyl-2-(4-chlorophenoxy)acetamide

Beschreibung

N,N-Diallyl-2-(4-chlorophenoxy)acetamide is an acetamide derivative featuring a 4-chlorophenoxy group at the C2 position and diallyl substituents on the nitrogen atom. The diallyl groups may enhance lipophilicity and influence biological activity, such as modulating enzyme inhibition or receptor binding .

Eigenschaften

Molekularformel |

C14H16ClNO2 |

|---|---|

Molekulargewicht |

265.73 g/mol |

IUPAC-Name |

2-(4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide |

InChI |

InChI=1S/C14H16ClNO2/c1-3-9-16(10-4-2)14(17)11-18-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2 |

InChI-Schlüssel |

ZZIAJTCLLQMCTJ-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=O)COC1=CC=C(C=C1)Cl |

Kanonische SMILES |

C=CCN(CC=C)C(=O)COC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

ISRIB (Integrated Stress Response Inhibitor)

Structure: trans-N,N′-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] (dimeric form) . Key Differences:

- Dimeric structure with a cyclohexane linker vs. monomeric N,N-diallyl variant.

- Higher molecular weight (451.34 g/mol) compared to the hypothetical monomeric diallyl compound (~295–310 g/mol). The dimeric structure is critical for bridging eIF2B subunits .

Quinazolinone Derivatives (7b, 7e)

Structure: 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b) and analogs . Key Differences:

- Quinazolinone core replaces the diallyl groups, introducing a planar aromatic system.

- Higher melting points (255–269°C) due to crystalline stability. Activity: These compounds exhibit antiviral activity against HCV NS5B polymerase, highlighting the role of the 4-chlorophenoxy group in target binding .

N-Phenyl-2,2-di(4-chlorophenoxy)acetamide

Structure: Two 4-chlorophenoxy groups at C2 and an N-phenyl substituent . Key Differences:

- Increased steric bulk from dual phenoxy groups vs. a single phenoxy in the diallyl compound.

- Higher logP (predicted ~4.5) due to aromaticity. Synthesis: Optimized via nucleophilic substitution of N-phenyl dichloroacetamide with 4-chlorophenol (75% yield) .

Y509-7484: 2-(4-Chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide

Structure : Tetrahydrofuran-derived substituent on nitrogen .

Key Differences :

- Oxolane group enhances solubility (logP = 1.63) compared to lipophilic diallyl groups.

- Molecular weight: 269.73 g/mol. Properties: Moderate hydrogen-bonding capacity (4 acceptors, 1 donor) and polar surface area (40.59 Ų) .

N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide

Structure: Phenoxyphenoxy substituent and N-methyl group . Key Differences:

- Synthesized via chlorination with sulfuryl chloride (80% yield). Applications: Potential herbicide or pharmaceutical intermediate .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogs.

Research Findings and Implications

- Dimeric vs. Monomeric Structures: ISRIB’s dimeric architecture is essential for bridging eIF2B subunits, whereas monomeric analogs like the diallyl compound may target single-subunit enzymes .

- Substituent Effects : Lipophilic groups (e.g., diallyl, phenyl) enhance membrane permeability, while polar groups (e.g., oxolane) improve solubility .

- Biological Targets: The 4-chlorophenoxy moiety is a common pharmacophore in antiviral and enzyme-inhibiting compounds, suggesting its role in π-stacking or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.